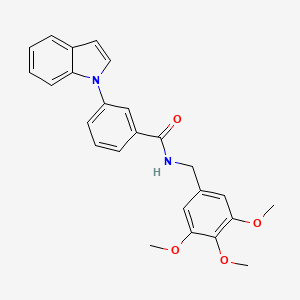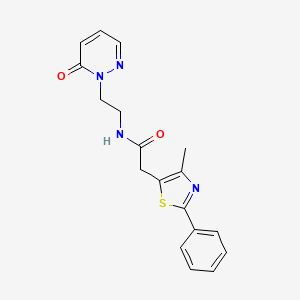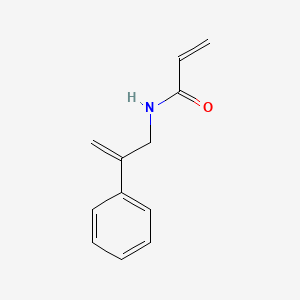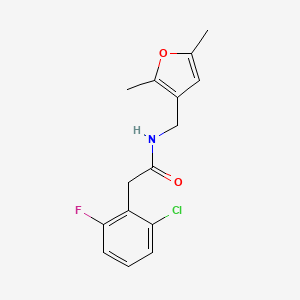![molecular formula C10H11NO3 B2784118 Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate CAS No. 87102-11-2](/img/structure/B2784118.png)
Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate” is a chemical compound with the molecular formula C10H11NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H11NO3/c1-7(10(13)14-2)9(12)8-5-3-4-6-11-8/h3-6,9,12H,1H2,2H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 193.2 . It is a liquid at room temperature .科学的研究の応用
Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate is widely used in a variety of scientific research applications. This compound is an important intermediate used in the synthesis of a variety of biologically active molecules. It is also used as a substrate for the formation of amides and esters, as well as a reagent for the synthesis of a variety of carboxylic acids. Additionally, this compound has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antifungals.
作用機序
Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate is believed to act on the cellular level by binding to certain proteins and enzymes. This binding is believed to lead to the activation of certain pathways, which in turn leads to the production of various biochemical and physiological effects. Additionally, this compound has been shown to interact with a variety of other molecules, including lipids and proteins, which may lead to further effects.
Biochemical and Physiological Effects
This compound 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory, antioxidant, and antifungal properties. Additionally, this compound has been shown to have an inhibitory effect on the growth of certain types of cancer cells.
実験室実験の利点と制限
Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability, as it is widely available and relatively inexpensive. Additionally, this compound is highly versatile and can be used in a variety of different experiments. However, it is important to note that this compound is highly reactive and can potentially lead to unwanted side reactions.
将来の方向性
The future of Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate is highly promising. This compound has already been used in a variety of scientific research applications, and it is likely that its use will continue to expand. Additionally, further research may lead to the development of new and improved synthesis methods, as well as the discovery of new and unique biochemical and physiological effects. Furthermore, this compound may be used in the development of new and improved pharmaceuticals, as well as the development of new and improved treatments for a variety of diseases and conditions.
合成法
Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate can be synthesized through a variety of methods. The most common method is the reaction of 3-methylpyridine with ethyl chloroformate and sodium hydroxide in dichloromethane. This reaction results in the formation of an intermediate, which is then reacted with methylmagnesium halide in THF to form the desired product. Other methods include the reaction of 3-methylpyridine with ethyl chloroformate and sodium hydroxide in dichloromethane, followed by the addition of methylmagnesium halide in THF.
Safety and Hazards
特性
IUPAC Name |
methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14-2)9(12)8-4-3-5-11-6-8/h3-6,9,12H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGCYNLCSWXUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)


![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784044.png)
![3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2784045.png)






![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2784058.png)